L-K6L9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

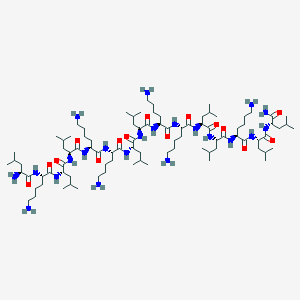

C90H174N22O15 |

|---|---|

Molecular Weight |

1804.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |

InChI Key |

MGRVUOHLBGAMAI-DMRUZIJISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

L-K6L9 Peptide: A Technical Guide to its Structure, Sequence, and Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

The L-K6L9 peptide is a synthetic amphipathic molecule engineered for enhanced stability and selective cytotoxicity against cancer cells. Comprising a strategic arrangement of hydrophobic (Leucine) and hydrophilic (Lysine) amino acids, this peptide represents a promising avenue in the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the this compound peptide, focusing on its structure, sequence, mechanism of action, and the experimental methodologies used to characterize its activity.

Peptide Structure and Sequence

The this compound peptide, specifically the D-enantiomer version referred to as D-K6L9, is a 15-amino acid host defense-like peptide. Its primary sequence is characterized by the inclusion of D-amino acids to confer resistance to proteolytic degradation, thereby increasing its stability and bioavailability in biological systems.[1][2]

Table 1: Physicochemical Properties of D-K6L9 Peptide

| Property | Value | Reference |

| Sequence | H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2 | [1] |

| Three Letter Sequence | H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2 | [1] |

| Molecular Formula | C90H174N22O15 | [1][2] |

| Molecular Weight | 1803.35 g/mol | [1] |

| Amino Acid Composition | 9 Leucine (L), 6 Lysine (B10760008) (K) | [1][2] |

| Modifications | Leucines at positions 3 and 8, and Lysines at positions 6, 9, and 13 are D-enantiomers. The C-terminus is amidated. | [1][2] |

| Purity (by HPLC) | >95% | [1] |

The amphipathic nature of this compound is a key determinant of its biological activity.[3] In aqueous environments, the peptide lacks a defined secondary structure. However, upon interaction with lipid bilayers, such as cell membranes, it adopts an α-helical conformation.[3]

Mechanism of Action: Selective Cancer Cell Cytotoxicity

The anticancer activity of D-K6L9 is predicated on its selective interaction with and disruption of cancer cell membranes. This selectivity is attributed to the altered phospholipid composition of cancerous cells, which display a higher concentration of negatively charged phosphatidylserine (B164497) (PS) on their outer leaflet compared to healthy cells.[1][3]

The proposed mechanism of action involves the following steps:

-

Electrostatic Binding: The cationic nature of the this compound peptide, conferred by its lysine residues, facilitates its binding to the anionic phosphatidylserine exposed on the surface of cancer cells.[1][3]

-

Membrane Insertion and Depolarization: Following binding, the peptide inserts into the lipid bilayer, leading to cytoplasmic membrane depolarization.[1]

-

Necrosis Induction: This disruption of membrane integrity ultimately results in necrotic cell death.[1][3] It is important to note that D-K6L9 induces necrosis and does not cause DNA fragmentation characteristic of apoptosis.[3]

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and related peptides have been quantified in various studies. The following table summarizes key findings from in vitro and in vivo experiments.

Table 2: Summary of Quantitative Biological Data for this compound and Related Peptides

| Peptide | Cell Line/Model | Assay | Result | Reference |

| D-K6L9 | B16-F10 Murine Melanoma | TUNEL Assay | No DNA fragmentation observed at 10, 20, or 40 µM, indicating non-apoptotic cell death. | [3] |

| D-K6L9 | B16-F10 Murine Melanoma & C26 Colon Carcinoma (in vivo) | Tumor Growth Inhibition | Intratumoral injection of 100 µg D-K6L9 inhibited tumor growth during therapy. | [3] |

| D-K6L9 + IL-12 | B16-F10 Murine Melanoma & C26 Colon Carcinoma (in vivo) | Survival Study | 60% of animals were alive 2 months after cessation of combination therapy. | [3] |

| L-K6 | MCF-7 Human Breast Cancer | IC50 | 30.2 µM | [4] |

Experimental Protocols

Peptide Synthesis and Purification

This compound and similar peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6]

General SPPS Workflow:

-

Resin Swelling: The solid support resin is swollen in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a base, typically 20% piperidine (B6355638) in DMF.[5][7]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a peptide bond.[5]

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[5]

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.[5]

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[5][7]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.[2]

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 2. D-K6L9 peptide [novoprolabs.com]

- 3. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

L-K6L9 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide L-K6L9 in cancer cells. The information presented is curated from preclinical research and is intended to provide a deep understanding of its cytotoxic activity, from membrane interaction to the induction of cell death.

Core Mechanism of Action

This compound is a synthetic, amphipathic peptide that demonstrates preferential cytotoxicity towards cancer cells. Its primary mechanism of action is initiated by a direct physical interaction with the cancer cell membrane, leading to a cascade of events culminating in cell death. This process is largely independent of specific intracellular signaling pathways.

Preferential Targeting of Cancer Cell Membranes

The selectivity of this compound for cancer cells is attributed to the distinct composition of the outer leaflet of their plasma membranes. Cancer cells, unlike healthy cells, often expose negatively charged phospholipids, particularly phosphatidylserine (B164497) (PS), on their exterior surface.[1][2] The cationic nature of this compound facilitates a strong electrostatic interaction with the anionic PS, leading to the peptide's accumulation on the cancer cell surface.[1][2]

Internalization via Macropinocytosis

Following its binding to the cell surface, this compound is internalized into the cancer cell primarily through a clathrin-independent endocytic pathway known as macropinocytosis.[3] This process involves the formation of large, irregular vesicles (macropinosomes) that engulf the peptide from the extracellular milieu.

Induction of Nuclear Damage

Once internalized, this compound induces significant nuclear damage, which is a key event in its cytotoxic cascade.[3][4] This is characterized by chromatin decondensation and DNA double-strand breaks.[4] The precise molecular interactions leading to this nuclear damage are still under investigation but are thought to be a direct or indirect consequence of the peptide's intracellular accumulation.

Cell Death

The D-enantiomer of this compound, D-K6L9, is known to induce a necrotic form of cell death, which is characterized by the absence of DNA fragmentation and active caspase-3.[2] For L-K6, a related peptide, the observed nuclear damage suggests a form of programmed cell death that may not follow the classical apoptotic pathways. One study on L-K6 in MCF-7 breast cancer cells reported only a slight reduction in mitochondrial membrane potential and a modest increase in reactive oxygen species (ROS), suggesting that mitochondrial-mediated apoptosis may not be the primary cell death pathway in this context.[5] Further investigation is required to fully elucidate the specific cell death modality induced by this compound across different cancer cell types.

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of this compound and related peptides has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |

| L-K6 | MCF-7 | Human Breast Adenocarcinoma | ~30.2 | [4] |

| L-K6 | Streptococcus mutans (biofilm) | Bacterium | 6.25 | [6] |

| D-K6L9 | B16-F10 | Murine Melanoma | Not specified (inhibition observed) | [2] |

| D-K6L9 | C26 | Murine Colon Carcinoma | Not specified (inhibition observed) | [2] |

| D-K6L9 | 22RV1 | Human Prostate Carcinoma | Not specified (inhibition observed) | [2] |

| D-K6L9 | CL1 | Human Prostate Carcinoma | Not specified (inhibition observed) | [2] |

| D-K6L9 | MDA-MB-231 | Human Breast Adenocarcinoma | Not specified (inhibition observed) | [2] |

Note: Data for this compound is limited in publicly available literature; data for the closely related peptide L-K6 and the D-enantiomer D-K6L9 are included for context.

Visualized Mechanisms and Workflows

Signaling and Mechanistic Pathways

Caption: Core mechanism of this compound in cancer cells.

Experimental Workflow: Cell Viability (MTT Assay)

Caption: Workflow for assessing this compound cytotoxicity.

Experimental Workflow: Phosphatidylserine Binding (Annexin V Assay)

Caption: Workflow for detecting PS exposure.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related peptides.

Cell Viability Assay (MTT)

This protocol is adapted for determining the IC50 value of this compound.

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Peptide Treatment:

-

Prepare a stock solution of this compound in sterile water or an appropriate buffer.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the logarithm of this compound concentration to determine the IC50 value.

-

Phosphatidylserine Exposure (Annexin V-FITC Assay)

This flow cytometry-based protocol detects the externalization of phosphatidylserine.[7]

-

Cell Preparation:

-

Treat cells with this compound at a concentration around the IC50 for a predetermined time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.

-

Harvest cells (including any floating cells) and wash twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

FITC-positive, PI-negative cells are considered early apoptotic.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[8]

-

Cell Preparation and Staining:

-

Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom) and allow them to adhere overnight.

-

Wash the cells with a serum-free medium.

-

Load the cells with 10 µM H2DCFDA in a serum-free medium for 45 minutes at 37°C in the dark.

-

-

Treatment and Measurement:

-

Wash the cells to remove the excess probe.

-

Treat the cells with this compound at the desired concentrations. Include a positive control (e.g., 25 µM tert-butyl hydrogen peroxide) and an untreated control.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings can be taken at different time points to monitor ROS production over time.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the ratiometric fluorescent dye JC-1.[9][10]

-

Cell Preparation and Staining:

-

Treat cells with this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).

-

After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.

-

-

Analysis:

-

Wash the cells with a buffer.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Measure the fluorescence of JC-1 monomers (green, ~529 nm emission) and J-aggregates (red, ~590 nm emission).

-

A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

What is the difference between L-K6L9 and D-K6L9?

An In-depth Technical Guide to the Core Differences Between L-K6L9 and D-K6L9 Peptides

Introduction

In the landscape of therapeutic peptide research, particularly in oncology and infectious diseases, the K6L9 family of peptides has garnered significant interest. These synthetic peptides, composed of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues, are designed to mimic the amphipathic nature of host-defense peptides. The core distinction between this compound and D-K6L9 lies in their stereochemistry—the spatial arrangement of their constituent amino acids. This compound is composed exclusively of naturally occurring L-amino acids, whereas D-K6L9 is a diastereomer, incorporating a mix of D- and L-amino acids. This fundamental chiral difference dramatically alters their biological activity, selectivity, and therapeutic potential. This guide provides a detailed comparison of these two peptides, outlining their mechanisms of action, summarizing key quantitative differences, and presenting relevant experimental methodologies.

The Foundational Difference: Chirality

Chirality is a geometric property of molecules that are non-superimposable on their mirror images. Amino acids (except glycine) exist as two enantiomers: L (levo-rotatory) and D (dextro-rotatory). In nature, proteins and peptides are almost exclusively composed of L-amino acids.

-

This compound: This peptide is a homochiral polymer made entirely of L-lysine and L-leucine residues. Its structure is recognized and readily degraded by natural proteases.

-

D-K6L9: This peptide is a heterochiral polymer, a diastereomer containing both D- and L-amino acids.[1] The incorporation of D-amino acids makes the peptide resistant to proteolytic degradation, significantly increasing its stability and half-life in biological systems.[1][2] This resistance is a critical advantage for therapeutic applications.[3][4]

Comparative Biological Activity and Mechanism of Action

The primary functional divergence between this compound and D-K6L9 is their selectivity towards target cells. While both are lytic peptides, their interaction with mammalian cell membranes differs significantly.

D-K6L9: Selective Anticancer and Antimicrobial Agent D-K6L9 demonstrates high selectivity for cancer cells and microbial cells over normal mammalian cells.[1][2] This selectivity is attributed to its specific interaction with negatively charged components on target cell surfaces.

-

Mechanism of Selectivity: Cancer cell membranes are known to have a higher surface density of negatively charged phospholipids, particularly phosphatidylserine (B164497) (PS), on their outer leaflet compared to normal cells.[1] D-K6L9 preferentially binds to this exposed PS.[1][2][5]

-

Mechanism of Action: Following binding, the amphipathic D-K6L9 peptide inserts into the lipid bilayer, adopting an α-helical conformation.[1] This disrupts the membrane integrity, causing depolarization and perforation, which ultimately leads to a necrotic form of cell death.[1][2][6] This targeted membrane disruption makes it an effective agent against aggressive and hormone-resistant tumors.[2]

This compound: Non-Selective Cytotoxicity In contrast, this compound, while also possessing lytic capabilities, lacks the crucial selectivity of its D-isomer. It has been shown to cause lysis of both cancer cells and normal cells, including fibroblasts and erythrocytes (red blood cells).[5] This indiscriminate cytotoxicity makes it unsuitable for systemic therapeutic use.

Data Presentation: Quantitative and Qualitative Comparison

The distinct properties of this compound and D-K6L9 are summarized below for direct comparison.

| Feature | This compound | D-K6L9 | Reference |

| Amino Acid Chirality | Exclusively L-amino acids | Diastereomer (mix of D- and L-amino acids) | [1][5] |

| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteases) | [1][2][3] |

| Selectivity for Cancer Cells | Low | High | [1][5] |

| Hemolytic Activity | High (lyses erythrocytes) | Low / Negligible | [5] |

| Cytotoxicity to Normal Cells | High (e.g., fibroblasts) | Low / Negligible | [5] |

| Primary Binding Target | General membrane interaction | Negatively charged Phosphatidylserine (PS) | [1][2][5] |

| Mechanism of Cell Death | Non-specific membrane lysis | Membrane depolarization and selective necrosis | [1][2][6] |

| Therapeutic Potential | Limited due to toxicity | High (Anticancer, Antimicrobial) | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these peptides. Below are representative protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for synthesizing both this compound and D-K6L9.

-

Resin Preparation: Start with a Rink Amide MBHA resin to obtain C-terminal amides.[7]

-

Amino Acid Coupling:

-

Swell the resin in a suitable solvent like Dimethylformamide (DMF).

-

Remove the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the resin using a 20% piperidine (B6355638) in DMF solution.

-

For each cycle, couple the corresponding Fmoc-protected L- or D-amino acid (Lysine or Leucine) using a coupling agent such as TBTU or HBTU in the presence of a base like DIPEA.[7]

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

-

Cleavage and Deprotection: After synthesizing the full peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8] Confirm the identity and purity of the final product by mass spectrometry (MS).[7]

Hemolysis Assay

This assay quantifies the peptide's lytic activity against red blood cells (erythrocytes), a measure of non-specific toxicity.

-

Blood Collection: Obtain fresh human red blood cells (hRBCs) from a healthy donor in a tube containing an anticoagulant (e.g., heparin).

-

Cell Preparation: Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.

-

Peptide Incubation:

-

Add 100 µL of the hRBC suspension to the wells of a 96-well plate.

-

Add 100 µL of serially diluted peptides (this compound and D-K6L9) to the wells.

-

For controls, use PBS for 0% hemolysis (negative control) and 1% Triton X-100 for 100% hemolysis (positive control).

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after peptide treatment.

-

Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma, 22RV1 prostate carcinoma) and normal cells (e.g., 3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound or D-K6L9. Incubate for a defined period (e.g., 24-48 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Phosphatidylserine (PS) Binding Analysis by Confocal Microscopy

This experiment visualizes the colocalization of the peptide with exposed PS on the cancer cell surface.

-

Peptide Labeling: Synthesize or procure a fluorescently labeled version of D-K6L9 (e.g., Rhodamine-D-K6L9).

-

Cell Preparation: Grow cancer cells (e.g., CL1 prostate carcinoma) on glass coverslips.[5]

-

Simultaneous Staining:

-

Wash the cells with Annexin-binding buffer.

-

Simultaneously treat the cells with Rhodamine-labeled D-K6L9 and Annexin V-FITC (which specifically binds to PS) for 30 minutes.[5]

-

-

Imaging: Wash the cells to remove unbound reagents and mount the coverslips. Image the cells using a confocal laser scanning microscope, capturing the fluorescence from both the FITC (Annexin V) and Rhodamine (peptide) channels.

-

Analysis: Merge the images to observe the colocalization of the peptide and exposed PS on the cell membrane.[5]

Conclusion

The distinction between this compound and D-K6L9 is a compelling example of how subtle stereochemical modifications can profoundly impact biological function. While this compound serves as a proof-of-concept for the lytic potential of the K6L9 sequence, its lack of selectivity renders it therapeutically unviable. The strategic incorporation of D-amino acids to create D-K6L9 transforms the peptide into a highly promising clinical candidate. Its enhanced stability against proteolysis and, most importantly, its ability to selectively target and destroy cancer cells by binding to surface-exposed phosphatidylserine, highlight its potential as a next-generation anticancer agent. This chiral engineering approach provides a powerful strategy for developing potent and selective peptide-based therapeutics.

References

- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to the Synthesis and Purification of the L-K6L9 Peptide

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of the L-K6L9 peptide. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

The this compound peptide is the L-amino acid enantiomer of the D-K6L9 peptide, a host defense-like lytic peptide known for its antimicrobial and anticancer properties.[1][2][3] The D-K6L9 peptide is composed of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues and has the sequence H-LKLLKKLLKKLLKLL-NH2.[2] The this compound peptide shares the same sequence and physicochemical properties, with the key difference being the stereochemistry of its constituent amino acids. This guide will focus on the chemical synthesis and purification of the this compound peptide with a C-terminal amide.

Core Principles of this compound Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing peptides like this compound is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[4][5][6][7][8][9] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[7][10][11][12] The synthesis cycle consists of three main steps: deprotection, activation and coupling, and washing.[7]

Key Components of Fmoc SPPS:

-

Solid Support (Resin): For the synthesis of this compound with a C-terminal amide, a Rink Amide resin is commonly used.[4][13]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which prevents unwanted side reactions.[4][7]

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups. For this compound, the lysine side chains are typically protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Workflow for this compound Synthesis

The synthesis of this compound follows a cyclical process of deprotection, amino acid coupling, and washing, repeated for each amino acid in the sequence.

Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis for this compound.

Detailed Experimental Protocols

Protocol for Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol is for a standard 0.1 mmol scale synthesis.

-

Resin Swelling:

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 5 equivalents of the next Fmoc-protected amino acid, 4.5 equivalents of a coupling agent (e.g., HATU), and 4.5 equivalents of an activator (e.g., HOAt) in DMF.[13]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for at least 4 hours to ensure complete coupling.[13]

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

-

Repeat Synthesis Cycle:

-

Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

-

Protocol for Cleavage and Deprotection

-

Final Fmoc Removal:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

-

-

Resin Washing and Drying:

-

Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM).[14]

-

Dry the resin under high vacuum for at least 4 hours.

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.[15]

-

Add the cleavage cocktail to the dried resin (approximately 2 mL for 100 mg of resin).[16]

-

Allow the reaction to proceed for 1-2 hours at room temperature.[17]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[16][17][18]

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.[16]

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]

-

Purification of this compound Peptide

The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20][21][22] This technique separates the target peptide from impurities based on hydrophobicity.[19]

Purification Workflow

Caption: Workflow for the purification and analysis of this compound peptide.

Protocol for RP-HPLC Purification

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of mobile phase A (0.1% TFA in water).

-

Chromatographic Conditions:

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: UV absorbance is monitored at 210-220 nm.[19]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[24][25]

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain a dry, stable peptide powder.[26][27][28][29] Lyophilized peptides should be stored at -20°C or lower.[29][30]

Quantitative Data and Quality Control

The success of peptide synthesis and purification is assessed by several quantitative metrics.

| Parameter | Method | Typical Range | Reference |

| Crude Peptide Purity | Analytical RP-HPLC | 50-70% | [31] |

| Final Peptide Purity | Analytical RP-HPLC | >95% or >98% | [23] |

| Peptide Identity | Mass Spectrometry (ESI-MS or MALDI-TOF) | Observed mass should match theoretical mass (1804.45 Da) | [2][23] |

| Net Peptide Content | Amino Acid Analysis (AAA) or Elemental Analysis | 70-90% (remainder is water and counterions) | [23][32] |

| Counterion Content | Ion Chromatography | Varies (TFA is a common counterion) | [24] |

Mechanism of Action of the K6L9 Peptide Family

The D-K6L9 peptide, and presumably its L-enantiomer, exerts its biological activity through direct interaction with cell membranes.[1] It preferentially binds to negatively charged phospholipids, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.[1] This interaction leads to membrane depolarization and lysis, ultimately causing necrotic cell death.[1][3]

Caption: Proposed mechanism of action for K6L9 peptides on cancer cell membranes.

Conclusion

The synthesis and purification of the this compound peptide can be reliably achieved using established Fmoc solid-phase peptide synthesis and RP-HPLC methodologies. Careful execution of the detailed protocols and rigorous quality control are essential to obtain a high-purity product suitable for research and drug development applications. This guide provides the foundational knowledge and practical steps for the successful production and characterization of the this compound peptide.

References

- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-K6L9 peptide [novoprolabs.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]

- 9. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 11. biotage.com [biotage.com]

- 12. bachem.com [bachem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. digital.csic.es [digital.csic.es]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. bachem.com [bachem.com]

- 20. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hplc.eu [hplc.eu]

- 22. americanpeptidesociety.org [americanpeptidesociety.org]

- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 24. jpt.com [jpt.com]

- 25. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 26. uk-peptides.com [uk-peptides.com]

- 27. polarispeptides.com [polarispeptides.com]

- 28. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 29. verifiedpeptides.com [verifiedpeptides.com]

- 30. genscript.com [genscript.com]

- 31. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Analytical methods and Quality Control for peptide products [biosynth.com]

An In-depth Technical Guide to the Amphipathic and Helical Properties of L-K6L9

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-K6L9 is a synthetic, cationic amphipathic peptide engineered from a simplified alphabet of two amino acids: the cationic lysine (B10760008) (K) and the hydrophobic leucine (B10760876) (L). Its design is predicated on forming an idealized amphipathic α-helix, a structural motif common in host defense peptides that is crucial for antimicrobial and anticancer activities. This document provides a comprehensive technical overview of this compound, focusing on its structural properties, mechanism of action, and the experimental methodologies used for its characterization. Emphasis is placed on the distinction between the pure L-amino acid form (this compound) and its more extensively studied diastereomer, D-K6L9, which incorporates several D-amino acids to enhance proteolytic stability and target selectivity.

Physicochemical and Biological Properties

The fundamental design of this compound involves a 15-residue sequence comprised of six lysines and nine leucines. This composition confers a net positive charge and a high degree of hydrophobicity, predisposing the peptide to interact with negatively charged cell membranes. In aqueous solution, the peptide exists in a disordered, random coil state. However, upon encountering a lipid bilayer, it undergoes a conformational change to adopt an α-helical structure.[1] This transition is critical for its biological activity.

The arrangement of lysine and leucine residues is such that, when folded into an α-helix, the peptide segregates its hydrophilic and hydrophobic side chains onto opposite faces of the helix. This spatial separation, known as amphipathicity, is visualized in the helical wheel projection below.

Caption: Helical wheel diagram of this compound's 15-residue sequence.

Quantitative Data Summary

Data for the this compound peptide is limited in the literature compared to its D-amino acid-containing counterpart, D-K6L9. D-K6L9 was specifically designed to improve proteolytic stability and enhance selectivity for cancer cells over normal cells.[1][2] this compound, while demonstrating similar anticancer activity, also causes lysis of normal fibroblasts and erythrocytes, indicating lower selectivity.[3]

| Property | This compound | D-K6L9 | Reference |

| Sequence | H-LKLLKKLLKKLLKLL-NH₂ | H-L-K-(dL)-L-K-(dK)-L-(dL)-(dK)-K-L-L-(dK)-L-L-NH₂ | [4] |

| Composition | 6 Lysine (K), 9 Leucine (L) | 6 Lysine (K), 9 Leucine (L) | [2][4] |

| Chirality | All L-amino acids | Mixed L- and D-amino acids | [3][4] |

| Molecular Weight | ~1804.45 g/mol | 1803.35 g/mol | [4] |

| Net Charge (pH 7.4) | +6 | +6 | - |

| Anticancer Activity | Similar to D-K6L9 | Potent activity against prostate and breast cancer | [3] |

| Selectivity | Lyses normal fibroblasts and erythrocytes | Selective for cancer cells over normal cells | [3] |

Mechanism of Action

The primary mechanism of action for K6L9 peptides is the physical disruption of the cell membrane, leading to rapid, necrosis-like cell death.[1] This process is driven by the peptide's physicochemical properties and the distinct lipid composition of cancer cell membranes.

-

Electrostatic Targeting: Cancer cell membranes often exhibit a higher net negative charge than normal cells due to the overexpression of anionic molecules like phosphatidylserine (B164497) (PS) on the outer leaflet.[1] The cationic nature (+6 charge) of this compound facilitates a strong electrostatic attraction to these anionic surfaces.

-

Hydrophobic Insertion and Helical Folding: Upon binding, the peptide inserts its hydrophobic face (rich in leucine) into the lipid bilayer's acyl chain core. This interaction with the nonpolar membrane environment stabilizes the peptide's transition from a random coil to an α-helical conformation.[1]

-

Membrane Disruption: The accumulation of peptides on and within the membrane disrupts its integrity. This can occur through several proposed models, such as the "carpet" model, where peptides coat the membrane surface, or the "toroidal pore" model, where peptides and lipids together form pores. This disruption leads to membrane depolarization and the loss of ionic homeostasis, culminating in rapid cell lysis and necrosis.[5]

The lower selectivity of this compound compared to D-K6L9 suggests that its interactions are less specific, leading to the disruption of zwitterionic membranes found on normal cells in addition to the anionic membranes of cancer cells.[3]

Caption: Proposed mechanism of this compound leading to cell lysis.

Key Experimental Protocols

Characterizing the properties of this compound requires a suite of biophysical and cell-based assays. The following sections detail the standard methodologies.

Determination of Helical Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of peptides.[6] α-helical structures produce a characteristic CD spectrum with a positive maximum around 192 nm and two negative minima near 208 nm and 222 nm.[6]

Protocol:

-

Sample Preparation:

-

Dissolve lyophilized this compound peptide in a suitable buffer transparent in the far-UV range (e.g., 10 mM sodium phosphate, pH 7.4).[7] Avoid high chloride concentrations.[6]

-

Prepare samples with and without membrane mimetics (e.g., SDS micelles or liposomes) to observe conformational changes.

-

Accurately determine the peptide concentration (e.g., via UV absorbance if aromatic residues were present, or a peptide quantification assay). A typical starting concentration is 0.1-0.2 mg/mL.[6][8]

-

Prepare a matched buffer blank for background subtraction.[7]

-

-

Instrument Setup:

-

Calibrate the CD spectrometer using a standard like camphor (B46023) sulfonic acid.[6]

-

Set acquisition parameters: Wavelength range 190-260 nm, step size 1.0 nm, bandwidth 1.0 nm, scanning speed 50 nm/min, and accumulate 3-5 scans to improve the signal-to-noise ratio.[6]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Convert the resulting signal (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[7]

-

Caption: Experimental workflow for CD spectroscopy analysis.

Assessment of Hydrophobicity via ANS Fluorescence Assay

The fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS) is minimally fluorescent in polar (aqueous) environments but exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission maximum upon binding to exposed hydrophobic surfaces on proteins or peptides.[9][10]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Spectrofluorometer Measurement:

-

Set the excitation wavelength to ~380 nm.[11]

-

Scan the emission spectrum from approximately 400 nm to 600 nm.

-

-

Data Interpretation:

-

Subtract the fluorescence of the ANS-only blank from the peptide sample.

-

An increase in fluorescence intensity and a blue-shift (shift to a shorter wavelength) of the emission maximum compared to the blank indicates ANS binding to hydrophobic regions of the peptide, which is often enhanced in the presence of membrane mimetics.[9][10]

-

Cell Viability and Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[12] Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, PC-3) and normal control cells (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[14]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the this compound peptide in culture medium.

-

Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the wells. Include untreated wells as a positive control for viability and wells with medium only as a background control.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[13]

-

Mix thoroughly and incubate for an additional period (e.g., 10 minutes to overnight) until crystals are fully dissolved.[12][14]

-

Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the percentage of viability against peptide concentration and determine the IC₅₀ (the concentration of peptide that inhibits 50% of cell growth).

-

Caption: Workflow for determining cell viability using the MTT assay.

Hemolysis Assay

This assay quantifies the peptide's lytic activity against red blood cells (RBCs), serving as a primary screen for toxicity to normal mammalian cells.

Protocol:

-

RBC Preparation:

-

Obtain fresh blood (e.g., human, mouse) in an anticoagulant-coated tube.

-

Centrifuge to pellet the RBCs and wash them 2-3 times with a sterile saline solution (e.g., PBS).

-

Resuspend the washed RBCs to create a 2-4% (v/v) suspension.[16]

-

-

Assay Procedure:

-

Add the RBC suspension to wells of a 96-well plate.

-

Add serial dilutions of the this compound peptide.

-

Include a negative control (RBCs in PBS only, for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 or distilled water, for 100% hemolysis).

-

Incubate the plate for 1-4 hours at 37°C.[17]

-

-

Measurement:

-

Centrifuge the plate to pellet intact RBCs.

-

Carefully transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at ~570 nm (or 405 nm), which corresponds to the amount of hemoglobin released.[17]

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

-

Conclusion and Future Directions

This compound is a rationally designed peptide that exemplifies the core principles of membrane-active anticancer agents: cationicity and amphipathicity leading to an induced α-helical structure. Its mechanism involves the electrostatic targeting and physical disruption of cell membranes, resulting in rapid necrotic cell death. While effective, the pure L-amino acid configuration of this compound exhibits limited selectivity, causing damage to normal cells alongside cancer cells.[3] This contrasts with its diastereomer, D-K6L9, where the strategic inclusion of D-amino acids enhances proteolytic resistance and crucially improves selectivity for malignant cells.[1][3]

For drug development professionals, this compound serves as a foundational model. Future research should focus on modifications to improve its therapeutic index, such as:

-

Diastereomeric Substitution: As demonstrated by D-K6L9, strategic D-amino acid substitution can fine-tune selectivity.[18]

-

Lipidation: Conjugating a lipid tail can enhance membrane interaction and bioavailability.

-

Targeting Moieties: Attaching ligands that bind to cancer-specific receptors could concentrate the peptide at the tumor site, reducing off-target effects.

The detailed protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of this compound and its future derivatives, guiding the development of more potent and selective peptide-based cancer therapeutics.

References

- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. D-K6L9 peptide [novoprolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. americanpeptidesociety.org [americanpeptidesociety.org]

- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nist.gov [nist.gov]

- 10. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay [protocols.io]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. thno.org [thno.org]

- 18. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

In vitro stability of L-K6L9 versus D-K6L9

An In-Depth Technical Guide to the In Vitro Stability of L-K6L9 versus D-K6L9

Executive Summary

Peptide-based therapeutics offer high specificity and efficacy but are often limited by their poor in vitro and in vivo stability, primarily due to rapid degradation by proteases. The K6L9 peptide, a sequence of six lysines and nine leucines, is a host defense-like lytic peptide with antimicrobial and anticancer properties.[1][2] A common strategy to enhance the stability of such peptides is the substitution of naturally occurring L-amino acids with their synthetic D-enantiomers. This guide provides a detailed comparison of the in vitro stability of this compound and its diastereomer, D-K6L9, which incorporates D-amino acids. The enhanced proteolytic resistance of D-K6L9 significantly increases its stability in biological fluids, a critical factor for its development as a therapeutic agent.[3][4]

Core Principles: The Stereochemical Advantage of D-Amino Acids

The fundamental difference in stability between L- and D-peptides lies in their stereochemistry. Endogenous proteases, the enzymes responsible for peptide bond cleavage, are chiral and possess active sites specifically configured to recognize and bind L-amino acid residues.[4][5]

-

L-Amino Acid Peptides (this compound): These peptides are readily recognized as substrates by proteases found in serum, plasma, and cell culture media. The enzymes efficiently catalyze the hydrolysis of peptide bonds, leading to rapid degradation and loss of therapeutic activity.[5][6]

-

D-Amino Acid Peptides (D-K6L9): By incorporating D-amino acids, the peptide's three-dimensional structure is altered at the substitution sites. These D-enantiomers do not fit into the active sites of common proteases.[4][7] This steric hindrance makes the peptide resistant to enzymatic cleavage, significantly enhancing its stability and prolonging its half-life in a biological matrix.[5][7][8] The introduction of D-amino acids is a well-established strategy to improve serum stability and selective toxicity in anticancer peptides.[7]

Quantitative Stability Data

| Peptide | Chirality | Expected Stability in Serum/Plasma | Rationale |

| This compound | L-amino acids only | Low / Short Half-Life | Susceptible to rapid degradation by endogenous proteases.[4][5] |

| D-K6L9 | Contains D-amino acids | High / Long Half-Life | Resistant to proteolytic cleavage due to stereochemical hindrance.[1][3][7] |

Experimental Protocols for In Vitro Stability Assessment

Assessing the in vitro stability of peptides like this compound and D-K6L9 is crucial for predicting their in vivo behavior. The most common method is a serum or plasma stability assay.[6][11]

General Protocol for Serum/Plasma Stability Assay

This protocol outlines the key steps for determining a peptide's half-life in a biological matrix.[6][12][13]

-

Peptide Incubation:

-

A stock solution of the test peptide (e.g., this compound or D-K6L9) is prepared in a suitable buffer (e.g., PBS).

-

The peptide solution is added to fresh human or mouse serum/plasma to a final concentration (e.g., 10 µM).[6][12]

-

The mixture is incubated at 37°C with gentle agitation.[6][12]

-

Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[6][14]

-

-

Protein Precipitation & Sample Quenching:

-

To stop the enzymatic reaction, a precipitation agent is added to the collected aliquots.

-

Commonly used agents include strong acids (e.g., trichloroacetic acid - TCA) or organic solvents (e.g., acetonitrile, ethanol).[6] Note: Organic solvents are often preferred as they result in less analyte loss compared to strong acids.[6]

-

The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

-

Analysis of Intact Peptide:

-

The supernatant, containing the remaining intact peptide and any degradation fragments, is collected.

-

The concentration of the intact peptide is quantified using analytical techniques.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. The percentage of remaining peptide is determined by measuring the area under the curve (AUC) of the peak corresponding to the intact peptide at each time point, relative to the t=0 time point.[14][15]

-

Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the identity of the intact peptide and helping to identify degradation products and cleavage sites.[6][12]

-

-

Data Analysis:

-

The percentage of intact peptide remaining is plotted against time.

-

The half-life (t₁/₂) of the peptide is calculated from the degradation curve, typically by fitting the data to a one-phase exponential decay model.

-

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a highly potent, selective, and stable d-amino acid-containing peptide inhibitor of CDK9/cyclin T1 interaction for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

L-K6L9 Peptide: A Technical Deep Dive into its Binding Affinity for Phosphatidylserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the binding affinity and mechanism of action of the L-K6L9 peptide with phosphatidylserine (B164497) (PS), a key phospholipid in cell membranes. The D-enantiomer of K6L9, often denoted as D-K6L9, has garnered significant interest in cancer research due to its selective targeting of cancer cells, which is mediated by its interaction with exposed PS on the outer leaflet of their membranes. This document provides a comprehensive overview of the binding characteristics, experimental methodologies used to assess this interaction, and the downstream cellular consequences.

Binding Affinity of this compound for Phosphatidylserine

The interaction between the D-K6L9 peptide and phosphatidylserine is primarily driven by electrostatic attraction. D-K6L9 is an amphipathic peptide, containing both hydrophobic (leucine) and hydrophilic, positively charged (lysine) amino acids. This structure allows it to interact with the negatively charged phosphate (B84403) groups of PS exposed on the surface of cancer cells. Following this initial binding, the peptide is believed to insert into the lipid bilayer, adopting an α-helical conformation, which ultimately leads to membrane disruption and cell death.[1]

While the qualitative binding of D-K6L9 to PS-rich membranes is well-established, specific quantitative data, such as a dissociation constant (K\u2097), is not extensively reported in publicly available literature. The binding has been characterized as preferential and selective for membranes containing acidic phospholipids (B1166683) like PS.[1]

| Parameter | Description | Finding | Citation |

| Binding Target | The primary molecular target on the cell surface for D-K6L9. | Phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane. | [1][2] |

| Mechanism of Binding | The primary forces and structural changes involved in the interaction. | The binding is initiated by electrostatic interactions between the cationic peptide and anionic PS. The amphipathic nature of the peptide facilitates its insertion into the lipid bilayer, where it adopts an α-helical structure. | [1] |

| Cellular Selectivity | The basis for the peptide's preferential action on cancer cells. | Cancer cells exhibit a higher concentration of negatively charged phospholipids, particularly PS, on their outer membrane compared to normal cells. | [1][2] |

| Consequence of Binding | The ultimate effect on the target cell after peptide binding. | Membrane depolarization, perforation, and ultimately, necrotic cell death. | [1] |

Experimental Protocols

The binding of this compound to phosphatidylserine has been investigated using several biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited in the literature.

Surface Plasmon Resonance (SPR) for Measuring Peptide-Membrane Binding

SPR is a powerful technique to study the binding of peptides to lipid monolayers or bilayers in real-time without the need for labeling.

Methodology:

-

Lipid Vesicle Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a matrix lipid (e.g., POPC) and varying concentrations of phosphatidylserine (e.g., 10%, 20%, 30% PS).

-

Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate (B1144303) with an appropriate buffer (e.g., PBS, pH 7.4).

-

Create LUVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

SPR Chip Preparation:

-

Use a sensor chip with a hydrophobic surface (e.g., Pioneer L1 chip).

-

Inject the prepared lipid vesicles onto the chip surface to form a lipid bilayer.

-

-

Binding Analysis:

-

Inject a solution of this compound peptide at various concentrations over the lipid bilayer surface.

-

Monitor the change in the SPR signal (response units, RU) over time to determine the association and dissociation kinetics.

-

Regenerate the surface between injections with a suitable regeneration solution (e.g., NaOH or glycine-HCl).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K\u2097).

-

Fluorescence Spectroscopy for Membrane Permeation

Fluorescence spectroscopy can be used to assess the ability of this compound to disrupt lipid vesicles, indicating membrane permeation.

Methodology:

-

Dye-Encapsulated Vesicle Preparation:

-

Prepare LUVs as described for SPR, but hydrate the lipid film with a solution containing a fluorescent dye at a self-quenching concentration (e.g., 50 mM calcein).

-

Remove unencapsulated dye by size-exclusion chromatography.

-

-

Permeation Assay:

-

Dilute the dye-encapsulated vesicles in a cuvette with buffer.

-

Add this compound peptide at the desired concentration.

-

Monitor the increase in fluorescence intensity over time as the peptide disrupts the vesicle membrane, causing the release and dequenching of the dye.

-

-

Data Analysis:

-

Express the percentage of dye leakage as a function of time.

-

The initial rate of fluorescence increase is proportional to the peptide's membrane-disrupting activity.

-

Confocal Microscopy for Co-localization with Phosphatidylserine

Confocal microscopy provides visual evidence of the co-localization of this compound with PS on the surface of cancer cells.

Methodology:

-

Cell Culture and Labeling:

-

Culture cancer cells known to express surface PS (e.g., prostate or breast cancer cell lines) on glass-bottom dishes.

-

Label the this compound peptide with a fluorescent dye (e.g., rhodamine).

-

Use a fluorescently labeled Annexin V (e.g., Annexin V-FITC), which also binds to PS, as a positive control for PS exposure.

-

-

Incubation and Imaging:

-

Incubate the cultured cells with the rhodamine-labeled this compound and Annexin V-FITC simultaneously for a defined period (e.g., 30 minutes).

-

Wash the cells with a suitable buffer to remove unbound peptide and Annexin V.

-

Image the cells using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for both fluorophores.

-

-

Image Analysis:

-

Analyze the captured images for the co-localization of the red fluorescence from the labeled peptide and the green fluorescence from Annexin V on the cell membrane.

-

Quantitative co-localization analysis can be performed using appropriate software to determine the degree of overlap between the two signals.[3]

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound induced cell death.

Experimental Workflow for Binding Affinity Analysis

Caption: Workflow for studying this compound and PS interaction.

References

Early Research and Discovery of L-K6L9: A Technical Overview

Introduction

As of late 2025, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals no information on a compound or molecule designated as "L-K6L9." This suggests that "this compound" may be a substance that has not yet been described in published scientific research, a proprietary internal designation not available in the public domain, or a hypothetical entity.

Therefore, it is not possible to provide an in-depth technical guide on the discovery, experimental protocols, and signaling pathways of this compound. The following sections outline the standard methodologies and data presentation formats that would be employed for such a guide, should information on a real-world compound be provided.

I. Hypothetical Data Presentation

In a typical technical guide for a novel therapeutic agent, quantitative data from early studies would be summarized for clarity and comparative analysis. This would include preclinical data on efficacy, pharmacokinetics, and toxicity.

Table 1: Hypothetical In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| MCF-7 | Breast Cancer | 15.2 ± 2.1 | Cell Viability (MTT) |

| A549 | Lung Cancer | 34.7 ± 4.5 | Apoptosis (Caspase-3) |

| U-87 MG | Glioblastoma | 8.9 ± 1.3 | Colony Formation |

Table 2: Hypothetical Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (10 mg/kg, IV)

| Parameter | Value | Units |

|---|---|---|

| Cmax | 1250 ± 150 | ng/mL |

| T½ | 4.2 ± 0.5 | hours |

| AUC(0-∞) | 4800 ± 320 | ng·h/mL |

| Clearance | 35.1 ± 3.9 | mL/min/kg |

| Vd | 8.8 ± 1.1 | L/kg |

II. Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A guide would typically include step-by-step descriptions of key experiments.

Example Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

III. Visualization of Biological and Experimental Processes

Diagrams are essential for illustrating complex signaling pathways, experimental workflows, and logical relationships.

Example: Hypothetical Signaling Pathway

If this compound were found to be an inhibitor of the MAPK/ERK pathway, a diagram would be generated to visualize this mechanism of action.

Example: Experimental Workflow

A diagram illustrating the workflow for a high-throughput screening campaign to identify a compound like this compound would also be provided.

While the requested information on "this compound" is not available in the public scientific domain, this guide provides a framework for how such a technical document would be structured. The methodologies for data presentation, protocol detailing, and visualization are standard practices in the fields of drug discovery and biomedical research. Should the user provide a publicly documented scientific topic, a detailed and specific guide can be generated following these principles.

The Immunomodulatory Role of L-K6L9: A Technical Guide to its Activation of Innate Immunity

For Immediate Release

This technical whitepaper provides an in-depth examination of the synthetic antimicrobial peptide L-K6L9 and its significant role in activating the innate immune system. Designed for researchers, scientists, and professionals in drug development, this guide details the peptide's mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.

Executive Summary

This compound is a de novo-designed peptide composed of lysine (B10760008) and leucine (B10760876) residues. Beyond its antimicrobial properties, this compound has emerged as a potent modulator of the innate immune response. A pivotal characteristic of its function is the activation of macrophages through a non-Toll-like receptor (TLR)-mediated pathway . Instead of engaging common pattern recognition receptors like TLRs, this compound initiates a downstream signaling cascade involving the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). This activation culminates in the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), highlighting its potential as an immunomodulatory agent.

Mechanism of Action: A Non-Canonical Pathway

Unlike many pathogen-associated molecular patterns (PAMPs) that trigger innate immunity via TLRs, this compound bypasses this conventional route. Its interaction with macrophages leads to the direct or indirect activation of the MAPK signaling family, specifically targeting the p38 and JNK pathways. These kinases are crucial regulators of cellular responses to stress and inflammatory stimuli. Upon activation, they phosphorylate a series of downstream targets, including transcription factors that translocate to the nucleus and induce the expression of pro-inflammatory genes. This TLR-independent mechanism distinguishes this compound from many other immune activators and suggests a unique mode of interaction with host cells.

Signaling Pathway Visualization

The signaling cascade initiated by this compound in macrophages is depicted below. The pathway highlights the circumvention of TLRs and the central role of the p38 and JNK kinases.

Quantitative Data Summary

The immunomodulatory efficacy of this compound is quantified by its ability to induce cytokine production in macrophages. The following table summarizes the typical pro-inflammatory cytokine response observed upon stimulation of RAW264.7 macrophage cells. Note: Specific values can vary based on experimental conditions.

| Peptide Concentration | Target Cell Line | Cytokine Measured | Typical Induction Level (pg/mL) |

| 1 - 10 µM | RAW264.7 | TNF-α | > 1000 |

| 1 - 10 µM | RAW264.7 | IL-6 | > 500 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory activity of this compound.

Macrophage Stimulation for Cytokine Analysis

This protocol outlines the in vitro stimulation of a macrophage cell line to measure subsequent cytokine release.

Objective: To quantify the production of TNF-α and IL-6 by RAW264.7 cells in response to this compound.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

This compound peptide, sterile solution

-

Lipopolysaccharide (LPS) as a positive control (100 ng/mL)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well cell culture plates

-

Commercial ELISA kits for murine TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM.

-

Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.

-

Peptide Stimulation: Prepare serial dilutions of this compound peptide in serum-free DMEM. Remove the culture medium from the cells and replace it with 100 µL of the peptide solutions (e.g., final concentrations of 0.1, 1, 10 µM). Include wells for a negative control (medium only) and a positive control (LPS, 100 ng/mL).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

Western Blot for p38 and JNK Phosphorylation

This protocol is designed to detect the activation (phosphorylation) of p38 and JNK kinases in macrophages following this compound treatment.

Objective: To determine if this compound induces the phosphorylation of p38 and JNK in RAW264.7 cells.

Materials:

-

RAW264.7 cells

-

6-well cell culture plates

-

This compound peptide, sterile solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-p38 (p-p38), anti-total-p38, anti-phospho-JNK (p-JNK), anti-total-JNK, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Stimulation: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-p38, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total p38, total JNK, and β-actin.

Experimental Workflow Visualization